molecular formula C11H13NO3 B8056953 ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate

ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate

Cat. No.: B8056953
M. Wt: 207.23 g/mol
InChI Key: NWEVXIRVWFPGMJ-VOTSOKGWSA-N
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Description

ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a formyl group and an ethyl ester group attached to the pyrrole ring, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate can be achieved through various synthetic routes. One common method involves the condensation of 5-formyl-1-methyl-1H-pyrrole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an ethanol solvent, yielding the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Oxidation: 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)propanoic acid.

    Reduction: Ethyl (2E)-3-(5-hydroxymethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate.

    Substitution: 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)propanoic acid.

Scientific Research Applications

ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2E)-3-(1H-pyrrol-2-yl)prop-2-enoate: Lacks the formyl and methyl groups, making it less versatile in certain reactions.

    Methyl (2E)-3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Properties

IUPAC Name

ethyl (E)-3-(5-formyl-1-methylpyrrol-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)7-6-9-4-5-10(8-13)12(9)2/h4-8H,3H2,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEVXIRVWFPGMJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(N1C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(N1C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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